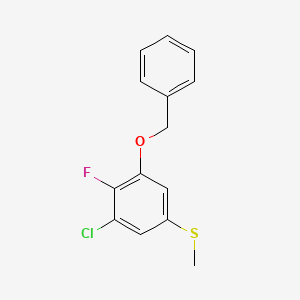
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is a chemical compound primarily used as a linker for antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that specifically target cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the disulfanyl group.
Substitution: The compound can participate in substitution reactions, particularly involving the trimethylsilyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Plays a role in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Contributes to the creation of targeted therapies that minimize side effects by delivering drugs directly to cancer cells.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby reducing systemic toxicity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.
1-(2,5-Dioxopyrrolidin-1-yl)(4-hydroxyphenyl)methyl)thiourea: A Mannich base ligand used in DNA-binding studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is unique due to its specific structure, which allows it to function effectively as a linker in antibody-drug conjugates. Its ability to facilitate targeted drug delivery makes it a valuable compound in the development of cancer therapies.
Propiedades
Fórmula molecular |
C21H37NO6S2Si |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 4-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-2-methyl-5-oxopentan-2-yl]disulfanyl]-4-methylpentanoate |
InChI |
InChI=1S/C21H37NO6S2Si/c1-20(2,12-10-18(25)27-14-15-31(5,6)7)29-30-21(3,4)13-11-19(26)28-22-16(23)8-9-17(22)24/h8-15H2,1-7H3 |
Clave InChI |
JZRMFTBOKQUORG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)OCC[Si](C)(C)C)SSC(C)(C)CCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)






![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

